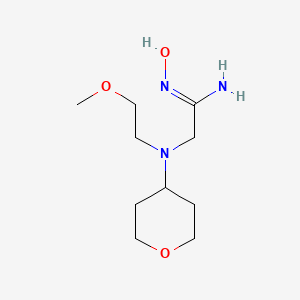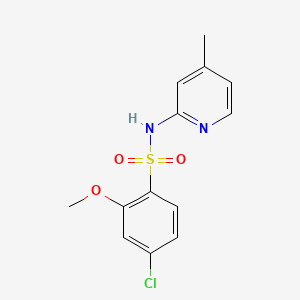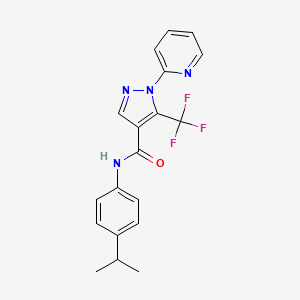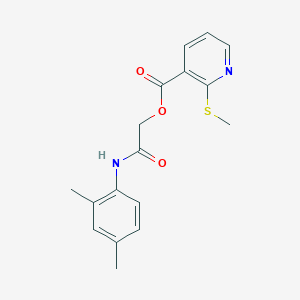
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide is a synthetic organic compound that features a unique combination of a cyclobutyl ring, a thiadiazole ring, and a tetraazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by the reaction of nitriles with azides under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiadiazole and tetraazole intermediates with a butanamide linker using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclobutyl and tetraazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique structural features of the compound could make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving thiadiazole and tetraazole rings.
Mecanismo De Acción
The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and tetraazole rings could play a role in binding to the active sites of these targets, while the cyclobutyl group may influence the compound’s overall conformation and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)butanamide: A similar compound with a tetrazole ring instead of a tetraazole ring.
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-imidazol-1-yl)butanamide: A compound with an imidazole ring instead of a tetraazole ring.
Uniqueness
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide is unique due to the presence of both a thiadiazole and a tetraazole ring, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these rings with a cyclobutyl group and a butanamide linker provides a unique structural framework that can be exploited for various applications.
Propiedades
Fórmula molecular |
C11H15N7OS |
|---|---|
Peso molecular |
293.35 g/mol |
Nombre IUPAC |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H15N7OS/c19-9(5-2-6-18-7-12-16-17-18)13-11-15-14-10(20-11)8-3-1-4-8/h7-8H,1-6H2,(H,13,15,19) |
Clave InChI |
RBEJPOIWQPUSGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)

![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)

![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)




